molecular formula C9H8F3NO3 B3039349 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 1018143-13-9

4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3039349
CAS No.: 1018143-13-9
M. Wt: 235.16 g/mol
InChI Key: BVILCJNIDGHVFS-UHFFFAOYSA-N
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Description

4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS 1018143-13-9) is a high-purity chemical building block of significant interest in advanced organic synthesis and discovery chemistry . With a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 g/mol, this compound features a benzene ring substituted with a methyl group, a nitro group, and a 2,2,2-trifluoroethoxy moiety, a combination that offers unique electronic and steric properties . The nitro group serves as a versatile handle for further synthetic transformations, including reduction to anilines, which are crucial intermediates in the development of active molecules. The presence of the trifluoroethoxy group, known for its high electronegativity and lipophilicity, is particularly valuable in medicinal and agrochemical research for influencing a compound's metabolic stability, bioavailability, and binding affinity. This makes this compound a critical scaffold for constructing more complex molecules, especially in the synthesis of potential pharmaceuticals and specialized agrochemicals where the trifluoromethyl ether group is a key structural motif . It is supplied for Industrial and scientific research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

4-methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-6-2-3-7(13(14)15)8(4-6)16-5-9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILCJNIDGHVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene typically involves the nitration of 4-Methyl-2-(2,2,2-trifluoroethoxy)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: 4-Methyl-1-amino-2-(2,2,2-trifluoroethoxy)benzene.

    Substitution: Products depend on the nucleophile used; for example, 4-Methyl-1-nitro-2-(hydroxy)benzene if hydroxide is the nucleophile.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene serves as an essential building block in organic synthesis. It can undergo various chemical reactions such as nitration, reduction, and substitution to yield more complex compounds. This versatility makes it valuable in the development of new chemical entities with tailored properties for specific applications.

Synthetic Routes
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized through the reaction of 4-methyl-1-nitrobenzene with trifluoroethanol in the presence of a suitable catalyst. The optimization of reaction conditions is crucial to enhance yield and purity.

Pharmaceutical Applications

Potential Bioactive Compounds
Research indicates that compounds containing the trifluoroethoxy group exhibit promising biological activities. The incorporation of this compound into drug candidates has been explored for its potential anti-inflammatory and antimicrobial properties. The trifluoroethoxy moiety may enhance the pharmacokinetic profiles of these compounds by improving solubility and bioavailability.

Case Studies
Recent studies have demonstrated that derivatives of this compound can act as effective inhibitors against certain biological targets. For instance, modifications to the nitro group can lead to enhanced activity against specific bacterial strains or cancer cell lines.

Material Science

Fluorinated Materials
The unique properties of fluorinated compounds, such as increased thermal stability and chemical resistance, make this compound suitable for applications in material science. It can be used in the formulation of specialty polymers and coatings that require high-performance characteristics.

Research Findings
Studies have shown that incorporating trifluoroethoxy groups into polymer matrices can significantly enhance their mechanical properties and thermal stability. This has implications for industries such as aerospace and automotive where material performance is critical.

Environmental Applications

Green Chemistry Initiatives
The synthesis processes involving this compound are being explored within the context of green chemistry. Efforts are focused on developing environmentally benign synthetic routes that minimize waste and reduce hazardous byproducts.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisBuilding block for complex organic moleculesVarious synthetic routes leading to bioactive compounds
Pharmaceutical ResearchPotential anti-inflammatory and antimicrobial agentsDerivatives showing activity against bacterial strains
Material ScienceDevelopment of high-performance fluorinated materialsEnhanced polymers for aerospace applications
Environmental ChemistryGreen synthesis methods minimizing environmental impactProcesses utilizing less hazardous reagents

Mechanism of Action

The mechanism of action of 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene depends on its chemical structure and the specific context in which it is used. For example, if the compound is reduced to its amino derivative, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
  • 1-Methyl-4-nitro-2-(trifluoromethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Uniqueness

4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is unique due to the specific positioning of the nitro and trifluoroethoxy groups on the benzene ring. This arrangement can significantly influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituent positions or types.

Biological Activity

4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene (CAS Number: 157060-87-2) is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a nitro group and a trifluoroethoxy substituent on the benzene ring. The molecular formula is C9H8F3NO3C_9H_8F_3NO_3 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of research include:

  • Antimicrobial Activity : This compound has been evaluated for its potential as an antimicrobial agent. Its structural features suggest possible interactions with microbial cell membranes or metabolic pathways.
  • Fungicidal Properties : Research indicates that derivatives of this compound may serve as intermediates in the synthesis of fungicidal agents. For instance, processes involving its derivatives have shown effectiveness against various fungal strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.

Case Studies

  • Fungicidal Activity : A study demonstrated that compounds synthesized from this compound exhibited significant antifungal activity against Candida species. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds revealed that modifications to the trifluoroethoxy group could lead to improved efficacy against Gram-positive bacteria .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
FungicidalSignificant activity against Candida
Synthesis IntermediatesUsed in developing fungicidal agents

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nitration of a pre-functionalized benzene derivative. Evidence suggests that nitration of polyfluoroalkoxy-substituted benzenes (e.g., 1,4-bis(2,2,2-trifluoroethoxy)benzene) with nitric acid in trifluoroacetic acid at 95–98°C under reduced pressure (0.35 mm Hg) yields nitro-substituted isomers . For the target compound, sequential functionalization may involve introducing the trifluoroethoxy group first (via nucleophilic aromatic substitution), followed by nitration. The methyl group’s directing effects (ortho/para) and the trifluoroethoxy group’s meta-directing nature must be balanced to achieve regioselectivity. Optimization includes controlling stoichiometry, temperature, and acid strength to minimize byproducts like 2,4-bis(trifluoroethoxy)nitrobenzene .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and electronic environments. 19F^{19}\text{F} NMR confirms the trifluoroethoxy group’s presence .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated for C9H8F3NO3\text{C}_9\text{H}_8\text{F}_3\text{NO}_3: 259.05 g/mol).
  • IR Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch) confirm the nitro group .
  • X-ray Crystallography : Resolves regiochemical ambiguities if single crystals are obtainable.

Advanced Research Questions

Q. How can competing regioselectivity challenges during nitration be addressed to favor the desired isomer?

  • Methodology : The trifluoroethoxy group (strong electron-withdrawing) and methyl group (electron-donating) create competing directing effects. To favor nitration at the desired position:

  • Use steric hindrance: Bulky substituents near competing sites can block unwanted nitration.
  • Adjust nitrating agents: Mixed acid systems (e.g., HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) or acetyl nitrate (AcONO2\text{AcONO}_2) may alter selectivity .
  • Computational modeling (DFT) predicts transition-state energies to identify optimal conditions .

Q. What are the mechanistic implications of the trifluoroethoxy group on the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodology : The trifluoroethoxy group’s strong electron-withdrawing effect activates the aromatic ring toward NAS but deactivates it toward electrophilic substitution. Kinetic studies under varying conditions (e.g., pH, solvent polarity) can elucidate its impact. For example, the nitro group further deactivates the ring, requiring harsh conditions (e.g., high-temperature reactions with amides or thiols) . Competing pathways, such as ipso substitution or ring oxidation, should be monitored via LC-MS or 19F^{19}\text{F} NMR .

Q. How does the compound’s stability vary under hydrolytic or photolytic conditions, and what degradation products are formed?

  • Methodology :

  • Hydrolytic Stability : Reflux in aqueous H2SO4\text{H}_2\text{SO}_4/NaOH\text{NaOH} at 60–100°C for 24–72 hours, followed by HPLC analysis, identifies hydrolysis products (e.g., phenolic derivatives from ether cleavage) .
  • Photodegradation : Expose to UV light (254–365 nm) in acetonitrile/water; monitor via UV-Vis spectroscopy and HRMS. The nitro group may undergo reduction to amine or nitroso intermediates under specific conditions .

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?

  • Methodology : Discrepancies in yields (e.g., 70–90% in similar syntheses) often arise from trace moisture or impurities in reagents. Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) and purified starting materials (e.g., column chromatography for 4-(2,2,2-trifluoroethoxy)toluene ) enhance reproducibility. Detailed reaction monitoring (e.g., in situ IR or Raman spectroscopy) identifies intermediate phases critical for yield optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
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4-Methyl-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

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